molecular formula C9H19Cl2N3O B1519677 4-(Cyclopropylamino)piperidine-4-carboxamide dihydrochloride CAS No. 1172804-60-2

4-(Cyclopropylamino)piperidine-4-carboxamide dihydrochloride

Cat. No. B1519677
M. Wt: 256.17 g/mol
InChI Key: YQIITJNBKJNAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclopropylamino)piperidine-4-carboxamide dihydrochloride (4-CPPCD) is an organic compound that has been studied for its potential applications in scientific research. It is a small molecule that has been developed as a tool for use in various laboratory experiments. 4-CPPCD is a member of the piperidine class of compounds, which are known for their ability to bind to and modulate the activity of various proteins. 4-CPPCD has been studied for its ability to modulate the activity of certain proteins in the body, as well as its potential applications in medical research.

Scientific Research Applications

1. Inhibition of Human Coronaviruses

  • Application Summary: This compound has been evaluated for its in vitro activities against human α-coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 in several cell lines .
  • Methods of Application: The compound was tested in NL63-infected Vero and MK2 cells, OC43-infected human foreskin fibroblasts, and SARS-CoV-2-infected Vero E6 and Calu-3 cells .
  • Results: The compound showed antiviral activity with EC50 values ranging from 0.15 to 2.5 µM depending on the virus and cell line. The cellular toxicity in both cell types was > 300 µM .

2. Anti-Cytomegalovirus Activity

  • Application Summary: This compound and its analogs have been synthesized and tested for their in vitro activity against human cytomegalovirus (CMV) .
  • Methods of Application: The compound and its analogs were tested in CMV-infected human foreskin fibroblasts and primary human hepatocytes .
  • Results: The compound and its analogs inhibited CMV replication with EC50 values ranging from 0.21 to 1.99 µM depending on the analog and assay. The CC50 for the active analogs in non-infected human foreskin fibroblasts was > 500µM, yielding a selectivity index of >1500 .

properties

IUPAC Name

4-(cyclopropylamino)piperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.2ClH/c10-8(13)9(12-7-1-2-7)3-5-11-6-4-9;;/h7,11-12H,1-6H2,(H2,10,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIITJNBKJNAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2(CCNCC2)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylamino)piperidine-4-carboxamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Cyclopropylamino)piperidine-4-carboxamide dihydrochloride
Reactant of Route 2
4-(Cyclopropylamino)piperidine-4-carboxamide dihydrochloride
Reactant of Route 3
4-(Cyclopropylamino)piperidine-4-carboxamide dihydrochloride
Reactant of Route 4
4-(Cyclopropylamino)piperidine-4-carboxamide dihydrochloride
Reactant of Route 5
4-(Cyclopropylamino)piperidine-4-carboxamide dihydrochloride
Reactant of Route 6
4-(Cyclopropylamino)piperidine-4-carboxamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.